![molecular formula C16H10Cl2N4O B2910515 3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide CAS No. 1356637-29-0](/img/structure/B2910515.png)
3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide is a complex organic compound characterized by its pyridine and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide typically involves multiple steps, starting with the formation of the pyridine ring followed by the introduction of the pyrimidine and phenyl groups. Common synthetic routes include:
Condensation Reactions: These reactions often involve the condensation of pyridine derivatives with chlorinating agents to introduce chlorine atoms at the 3 and 6 positions.
Cyclization Reactions: Cyclization reactions are employed to form the pyrimidine ring, often using reagents like ethoxymethylenemalonic ester.
Amination Reactions:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 3,6-Dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation Reactions: Oxidation can occur at the pyridine ring, leading to the formation of pyridine-N-oxide derivatives.
Reduction Reactions: Reduction reactions can reduce the chlorine atoms, resulting in the formation of dichloro derivatives.
Substitution Reactions: Substitution reactions can replace chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Pyridine-N-oxide Derivatives: Resulting from oxidation reactions.
Dichloro Derivatives: Resulting from reduction reactions.
Functionalized Derivatives: Resulting from substitution reactions.
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of advanced materials and chemical intermediates.
作用机制
The mechanism by which 3,6-dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to downstream effects in biological systems.
相似化合物的比较
3,6-Dichloropyridine-2-carboxamide: Similar structure but lacks the pyrimidin-5-ylphenyl group.
N-[4-(Pyrimidin-5-yl)phenyl]pyridine-2-carboxamide: Similar structure but without chlorine atoms at the 3 and 6 positions.
Uniqueness: 3,6-Dichloro-N-[4-(pyrimidin-5-yl)phenyl]pyridine-2-carboxamide is unique due to the presence of both chlorine atoms and the pyrimidin-5-ylphenyl group, which can influence its reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Further research and development may uncover new uses and benefits, contributing to advancements in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
3,6-dichloro-N-(4-pyrimidin-5-ylphenyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4O/c17-13-5-6-14(18)22-15(13)16(23)21-12-3-1-10(2-4-12)11-7-19-9-20-8-11/h1-9H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDKGNVPGIGDHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN=C2)NC(=O)C3=C(C=CC(=N3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-(furan-2-carboxamido)phenyl)-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide](/img/structure/B2910434.png)
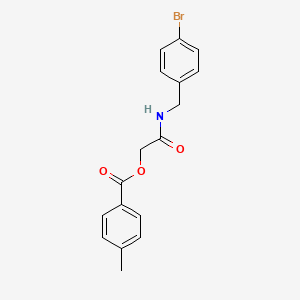
![5-[(Phenylamino)methyl]furan-2-carboxylic acid](/img/structure/B2910437.png)
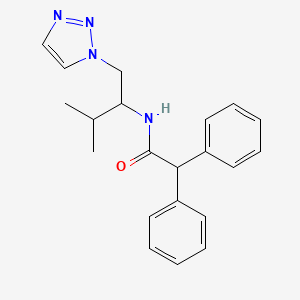
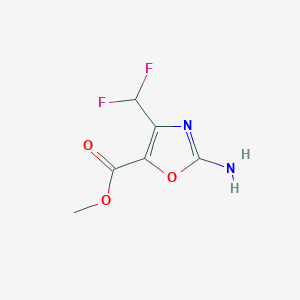
![N-(1-(furan-2-carbonyl)indolin-6-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2910441.png)
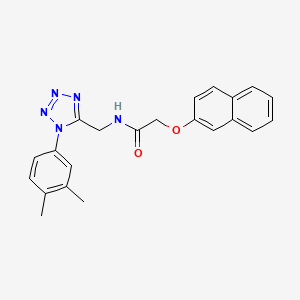
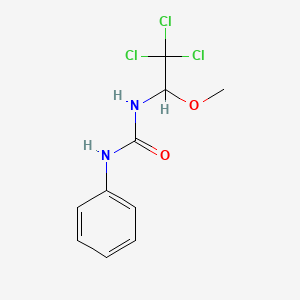
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2910444.png)
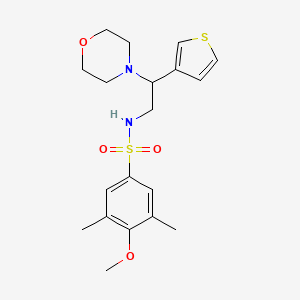
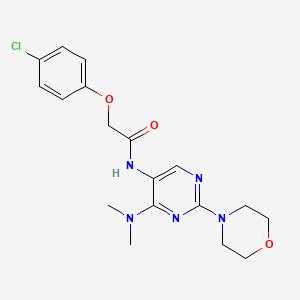
![3-chloro-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2910450.png)
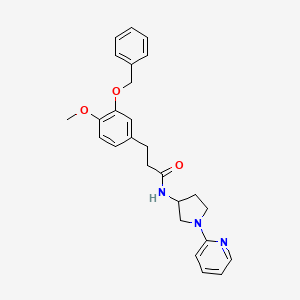
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2910454.png)
